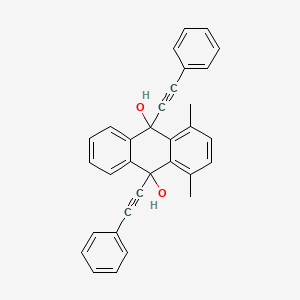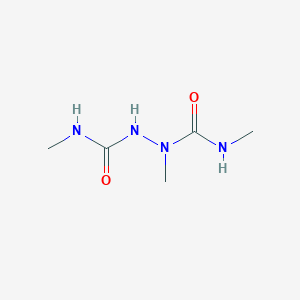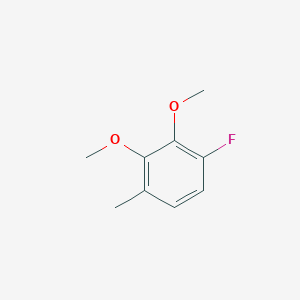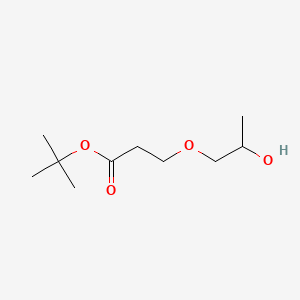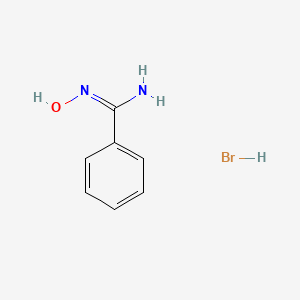
N'-hydroxybenzenecarboximidamide;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-hydroxybenzenecarboximidamide;hydrobromide is an organic compound with the molecular formula C7H8BrN3O. It belongs to the class of benzimidamide derivatives and has shown promising biological and industrial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N’-hydroxybenzenecarboximidamide;hydrobromide typically involves the reaction of benzamidoxime with hydrobromic acid. The reaction is usually carried out at room temperature, and the reaction can be carried out using a non-aqueous solvent such as an alcohol or an ether . The general reaction scheme is as follows:
Step 1: Benzamidoxime is synthesized by the condensation of benzamide with hydroxylamine.
Step 2: Benzamidoxime is then reacted with hydrobromic acid to form N’-hydroxybenzenecarboximidamide;hydrobromide.
Industrial Production Methods
Industrial production methods for N’-hydroxybenzenecarboximidamide;hydrobromide are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N’-hydroxybenzenecarboximidamide;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-hydroxybenzenecarboximidamide;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a genotoxin, which can induce DNA damage.
Medicine: Explored for its potential therapeutic properties, including its role as a bacterial metabolite.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-hydroxybenzenecarboximidamide;hydrobromide involves its interaction with molecular targets and pathways within biological systems. It is known to act as a genotoxin, inducing direct or indirect DNA damage . This damage can potentially lead to the formation of malignant tumors, although DNA damage does not inevitably result in cancerous cells. The compound’s effects are mediated through its interaction with cellular DNA and other molecular targets involved in the regulation of cell growth and division.
Vergleich Mit ähnlichen Verbindungen
N’-hydroxybenzenecarboximidamide;hydrobromide can be compared with other similar compounds, such as:
Benzamidoxime: A precursor in the synthesis of N’-hydroxybenzenecarboximidamide;hydrobromide.
3-chloro-N’-hydroxybenzenecarboximidamide: A chlorinated derivative with similar properties.
3-bromo-N’-hydroxybenzene-1-carboximidamide: A brominated derivative with distinct biological activities.
The uniqueness of N’-hydroxybenzenecarboximidamide;hydrobromide lies in its specific molecular structure and the presence of the hydrobromide group, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C7H9BrN2O |
|---|---|
Molekulargewicht |
217.06 g/mol |
IUPAC-Name |
N'-hydroxybenzenecarboximidamide;hydrobromide |
InChI |
InChI=1S/C7H8N2O.BrH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H |
InChI-Schlüssel |
XHVJSUZVSQISRA-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\O)/N.Br |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


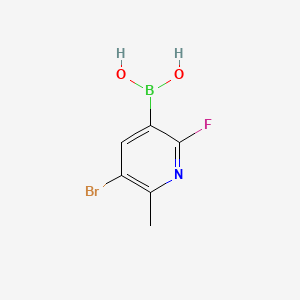
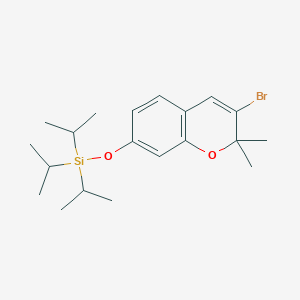


![(1S)-9-methoxy-5,13,13-trimethyl-10-propan-2-yl-12-oxatetracyclo[6.5.2.04,15.011,14]pentadeca-4,6,8(15),9,11(14)-pentaene](/img/structure/B14021498.png)

